4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide
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Overview
Description
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with amino, chloro, cyanophenyl, morpholinyl, and ethoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Substitution Reactions: The acid chloride is then reacted with 4-((4-cyanophenyl)methyl)-2-morpholinylamine under controlled conditions to introduce the morpholinyl and cyanophenyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholinyl derivatives.
Scientific Research Applications
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-5-chloro-N-(1-benzyl-4-piperidinyl)-2-methoxybenzamide
- 4-Chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)aminobenzamide
Uniqueness
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinyl and cyanophenyl substitutions provide specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
112886-47-2 |
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Molecular Formula |
C22H25ClN4O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H25ClN4O3/c1-2-29-21-10-20(25)19(23)9-18(21)22(28)26-12-17-14-27(7-8-30-17)13-16-5-3-15(11-24)4-6-16/h3-6,9-10,17H,2,7-8,12-14,25H2,1H3,(H,26,28) |
InChI Key |
ZBGVGPPNOOBVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)C#N)Cl)N |
Origin of Product |
United States |
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